molecular formula C3H5BrO2 B123254 Methyl bromoacetate CAS No. 96-32-2

Methyl bromoacetate

Cat. No. B123254
CAS RN: 96-32-2
M. Wt: 152.97 g/mol
InChI Key: YDCHPLOFQATIDS-UHFFFAOYSA-N
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Description

Methyl bromoacetate is a compound that is frequently used in organic synthesis as a reagent or intermediate. It is involved in various chemical reactions and has been studied for its utility in synthesizing a wide range of chemical structures. The compound is characterized by the presence of a bromine atom attached to an acetate group, which is in turn connected to a methyl group.

Synthesis Analysis

The synthesis of derivatives of methyl bromoacetate has been explored in several studies. For instance, a novel reagent was designed to efficiently synthesize (E)-alpha-bromoacrylates, which are useful precursors for C-C bond formations. This reagent, methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate, was used in the Honer-Wadsworth-Emmons (HWE) reaction to produce (E)-alpha-bromoacrylate derivatives with high stereoselectivity . Additionally, methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate was prepared by reacting cupric bromide with a related acetate compound, leading to the formation of aminoacetyl derivatives upon further condensation .

Molecular Structure Analysis

The molecular structure of methyl bromoacetate derivatives has been determined using various analytical techniques. X-ray analysis has been employed to confirm the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate , as well as to elucidate the structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate . These studies provide detailed insights into the molecular configurations and geometries of the synthesized compounds.

Chemical Reactions Analysis

Methyl bromoacetate derivatives participate in a variety of chemical reactions. For example, the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate in the presence of potassium carbonate yielded three isomeric products, with the major product being methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate . Another study demonstrated the use of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate in reactions with dimethyl malonate and methyl acetoacetate, leading to the formation of Michael adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl bromoacetate derivatives are closely related to their molecular structure and reactivity. The crystal structure of these compounds, as determined by X-ray analysis, provides information on their solid-state properties, such as crystal system, space group, and cell dimensions . The reactivity of these compounds in various chemical reactions highlights their potential as intermediates in organic synthesis .

Scientific Research Applications

1. Labeling and Analysis of Chemical Compounds

Methyl bromoacetate is used in synthesizing labeled chemical compounds. For instance, it has been used in the synthesis of 1-carboxy-N,N,N-tri-[methyl-14C] methanaminium chloride, a labeled form of betaine hydrobromide. This synthesis involves reacting methyl bromoacetate with trimethylamine-[14C], forming methyl ester, which is then hydrolyzed and transformed to produce high purity materials (Goszczyński & Crawford, 1996).

2. Affinity Labeling of Receptors

Methyl bromoacetate derivatives, like bromoacetyl[methyl-3H]choline, have been used for affinity labeling of receptors, specifically the acetylcholine receptor in Torpedo californica. This process labels one of the binding sites on the receptor's α chain, providing insights into receptor structure and function (Damle, McLaughlin & Karlin, 1978).

3. Synthesis of Pharmaceuticals

Methyl bromoacetate is involved in the synthesis of various pharmaceutical compounds. An example includes the synthesis of medroxyprogesterone bromoacetate, which forms conjugates with amino acids and inactivates specific enzymes, playing a role in reproductive biological experiments (Samant & Sweet, 1977).

4. Crystal Structure Analysis

In crystallography, methyl bromoacetate is used in the synthesis of complex compounds for structure analysis. An example is the synthesis of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, where it reacts with 2-(2H-tetrazol-5-yl)phenol for crystal structure studies (Lee, Ryu & Lee, 2017).

5. Pest Control Research

Methyl bromoacetate's related compound, methyl bromide, has been extensively studied in pest management and soil fumigation. Research focuses on finding alternatives to methyl bromide due to environmental concerns, with studies exploring various chemical and physical control methods (Fields & White, 2002).

6. Studies in Organic Chemistry

It's used in the preparation of various organic compounds. For example, methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate is prepared and tested for local anesthetic and anti-inflammatory activities, highlighting its potential in medicinal chemistry (Catsoulacos, 1976).

7. Analytical Chemistry Applications

Methyl bromoacetate is utilized in analytical methods, such as a gas-chromatographic method for determining metabolites in biological fluids. It's involved in forming volatile derivatives for detection and analysis, demonstrating its role in analytical techniques (Maiorino, Gandolfi & Sipes, 1980).

Safety And Hazards

Methyl bromoacetate is combustible and toxic if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation and may cause an allergic skin reaction .

Future Directions

Methyl bromoacetate is commonly used as a reagent in chemical modification of histidine . Moreover, it can be used to make vitamins and pharmaceutical drugs . Therefore, its future directions could involve further exploration of its uses in pharmaceutical drug synthesis and other chemical modifications.

properties

IUPAC Name

methyl 2-bromoacetate
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InChI

InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3
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InChI Key

YDCHPLOFQATIDS-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CBr
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Molecular Formula

C3H5BrO2
Record name METHYL BROMOACETATE
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DSSTOX Substance ID

DTXSID7052737
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Molecular Weight

152.97 g/mol
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Physical Description

Methyl bromoacetate appears as a colorless to straw-colored liquid with a sharp penetrating odor. Denser than water and soluble in water. Severly irritates skin and eyes. Toxic by ingestion and inhalation. Used to make vitamins and pharmaceuticals., Colorless to straw-colored liquid with a penetrating odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
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Boiling Point

141 °C, BP: 145.0-146.7 °C, BP: 51-52 °C at 15 mm Hg
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Solubility

Soluble in ethanol, ether, acetone, benzene
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Density

1.6350 g/cu cm at 20 °C
Record name Methyl bromoacetate
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Product Name

Methyl bromoacetate

Color/Form

Colorless to straw-colored liquid

CAS RN

96-32-2
Record name METHYL BROMOACETATE
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Record name Bromoacetic acid methyl ester
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Record name Acetic acid, 2-bromo-, methyl ester
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Melting Point

Freezing point: -50 °C
Record name Methyl bromoacetate
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Synthesis routes and methods

Procedure details

136 g of methylbromacetate and 3.5 g of azo-bis-isobutyronitrile are charged at 20° C. into a rotary stainless steel autoclave of capacity 0.27 lit provided with a heating jacket and a thermocouple, after which ethylene is added with stirring until the pressure in the autoclave reaches 40 gage atm. Then, within 20 minutes, the temperature in the autoclave is brought to 100° C., and the stirring is carried on at the latter temperature until the pressure ceases to drop, which takes approximately 2 to 3 hours. The remaining ethylene is allowed to escape. The telomerizate (129 g) is subjected to fractional distillation under vacuum, the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C. and a residual pressure of 80 mm Hg. The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg to yield 14g of methyl ester of γ -bromobutyric acid (35 percent in terms of the reacted methylbromacetate) having a boiling point of 75° to 78° C./10 mm Hg or 124° C./100 mm Hg. The distillation residue (9 g, or 18 percent in terms of the reacted methylbromacetate) is methyl ester of ε-bromocaproic acid having a boiling point of 116° C./12 mm Hg.
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
3.5 g
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reactant
Reaction Step One
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stainless steel
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0 (± 1) mol
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,870
Citations
WA Skinner, JD Johnston, M Fisher - Journal of the American …, 1957 - ACS Publications
… Results and Discussion This paper is concerned with the radical polymerization of ethylene in the presence of methyl bromoacetate to formmethyl -bromoesters. The reaction is believed …
Number of citations: 8 pubs.acs.org
MA Dumpis, EM Alekseeva, EV Litasova… - Russian journal of …, 2003 - Springer
… (5)-carboxylic acid and its anilide Ia with methyl bromoacetate regioselectively provides the 1,4-… The alkylation of methyl imidazole-4(5)-carboxylate (Ib) with methyl bromoacetate occurs …
Number of citations: 3 link.springer.com
Z Ren, W Cao, W Ding, Y Wang - Synthesis, 2005 - thieme-connect.com
… -catalyzed one-pot procedure for the preparation of cis-cyclopropanes with acyclic electron-deficient olefins with carbonyl-stabilized arsonium ylides formed from methyl bromoacetate …
Number of citations: 18 www.thieme-connect.com
NS Ikonnikov, AB Terent'ev, MA Churilova… - Bulletin of the Academy …, 1972 - Springer
… of ethylene by methyl bromoacetate was studied earlier [4-7]. A comparison of the transfer constants in the telomerization of ethylene by methyl acetate and methyl bromoacetate is of …
Number of citations: 1 link.springer.com
HT Clarke - Journal of the Chemical Society, Transactions, 1910 - pubs.rsc.org
… The ratio between the constants obtained for these substances in aqueousalcoholic solution is of the same order its that between those obtained for methyl bromoacetate and for …
Number of citations: 23 pubs.rsc.org
A Podevyn, K Arys, VR de la Rosa, M Glassner… - European Polymer …, 2019 - Elsevier
… this chemical diversity and demonstrate an easy and straightforward way to introduce a wide variety of functional end-groups to the PAOx, by making use of methyl bromoacetate (…
Number of citations: 11 www.sciencedirect.com
T Matsumoto, I Tanaka, K Fukui - Bulletin of the Chemical Society of …, 1971 - journal.csj.jp
… Similarly, VIII was also condensed with methyl bromoacetate to give the epimeric methyl 3-hydroxy-3-methyl-4-phenylvalerates (IXa and IXb) in a 31 : 69 ratio. The configurations of …
Number of citations: 28 www.journal.csj.jp
RN Vydzhak, SY Panchishin, VS Brovarets - Russian Journal of General …, 2017 - Springer
… In summary, alkylation of 3-methyl-4-(phenylthio)1H-pyrazol-5-ol with methyl bromoacetate resulted in the formation of a mixture of O- and N-alkylation products. In the case of N-…
Number of citations: 4 link.springer.com
N Yoneda - Chemical and Pharmaceutical Bulletin, 1965 - jstage.jst.go.jp
… This was condens— ed with methyl bromoacetate followed by ketone fission to yield ketoester (XX), from which N—benzyl group was reductively removed and then converted to N~…
Number of citations: 50 www.jstage.jst.go.jp
VA Egorov, LS Khasanova, FA Gimalova… - Russian Journal of …, 2022 - Springer
… Reaction of compounds 1–4 with methyl bromoacetate (… diketone and 1.5 equiv of methyl bromoacetate in 25 mL of THF. … 1, 0.12 g (0.79 mmol) of methyl bromoacetate, and 0.11 g (1.68 …
Number of citations: 0 link.springer.com

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